molecular formula C24H18O4S B178381 4,4'-Sulfonylbis(phenoxybenzene) CAS No. 1623-91-2

4,4'-Sulfonylbis(phenoxybenzene)

Cat. No.: B178381
CAS No.: 1623-91-2
M. Wt: 402.5 g/mol
InChI Key: UPGLMYCVFCOYJV-UHFFFAOYSA-N
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Description

4,4’-Sulfonylbis(phenoxybenzene) is an organic compound with the chemical formula C24H18O4S. It appears as a white crystalline powder and is soluble in some organic solvents such as ethanol and dimethyl sulfoxide. This compound is known for its applications in the synthesis of high-performance polymers, optical materials, and fluorescent dyes .

Safety and Hazards

The safety data sheet for 4,4’-Sulfonylbis(phenoxybenzene) indicates that it is classified for acute toxicity, oral .

Future Directions

While specific future directions for 4,4’-Sulfonylbis(phenoxybenzene) are not mentioned in the search results, a related compound, 4,4’-Sulfonylbis(fluorobenzene), has been used in the synthesis of lignin-inspired polybenzylethersulfone . This suggests potential applications in the development of new polymers.

Preparation Methods

The synthesis of 4,4’-Sulfonylbis(phenoxybenzene) typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,4’-Sulfonylbis(phenoxybenzene) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in sulfone derivatives, while reduction yields sulfoxide derivatives.

Mechanism of Action

The mechanism of action of 4,4’-Sulfonylbis(phenoxybenzene) involves its interaction with various molecular targets and pathways. In polymer synthesis, it acts as a monomer that undergoes polymerization reactions to form high-performance polymers. In optical materials, it functions as a stabilizer or additive that enhances the material’s properties .

Comparison with Similar Compounds

4,4’-Sulfonylbis(phenoxybenzene) can be compared with other similar compounds such as:

  • Bis(4-phenoxyphenyl) sulfone
  • 4,4’-Diphenoxydiphenylsulfone

These compounds share similar structural features and applications but may differ in their specific properties and reactivity. For example, 4,4’-Sulfonylbis(phenoxybenzene) is unique in its ability to form high-performance polymers with excellent thermal and mechanical properties .

Properties

IUPAC Name

1-phenoxy-4-(4-phenoxyphenyl)sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O4S/c25-29(26,23-15-11-21(12-16-23)27-19-7-3-1-4-8-19)24-17-13-22(14-18-24)28-20-9-5-2-6-10-20/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGLMYCVFCOYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360279
Record name 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1623-91-2
Record name 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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